molecular formula C9H14BrNOS B15255013 3-Amino-1-(4-bromothiophen-3-yl)-2,2-dimethylpropan-1-ol

3-Amino-1-(4-bromothiophen-3-yl)-2,2-dimethylpropan-1-ol

Cat. No.: B15255013
M. Wt: 264.18 g/mol
InChI Key: WDYNRYDJKCYMJT-UHFFFAOYSA-N
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Description

3-Amino-1-(4-bromothiophen-3-yl)-2,2-dimethylpropan-1-ol is an organic compound that features a brominated thiophene ring attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(4-bromothiophen-3-yl)-2,2-dimethylpropan-1-ol typically involves the following steps:

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Formation of the Propanol Backbone: The brominated thiophene is then reacted with a suitable aldehyde or ketone to form the propanol backbone. This step may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(4-bromothiophen-3-yl)-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide, ammonia, or alkyl halides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydrogenated products.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-1-(4-bromothiophen-3-yl)-2,2-dimethylpropan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-1-(4-bromothiophen-3-yl)-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, while the brominated thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-(4-bromothiophen-3-yl)-2-methylpropan-1-ol: Similar structure but with a different substitution pattern on the propanol backbone.

    3-Amino-1-(4-chlorothiophen-3-yl)-2,2-dimethylpropan-1-ol: Similar structure but with a chlorine atom instead of bromine.

    3-Amino-1-(4-fluorothiophen-3-yl)-2,2-dimethylpropan-1-ol: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

3-Amino-1-(4-bromothiophen-3-yl)-2,2-dimethylpropan-1-ol is unique due to the presence of the brominated thiophene ring, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H14BrNOS

Molecular Weight

264.18 g/mol

IUPAC Name

3-amino-1-(4-bromothiophen-3-yl)-2,2-dimethylpropan-1-ol

InChI

InChI=1S/C9H14BrNOS/c1-9(2,5-11)8(12)6-3-13-4-7(6)10/h3-4,8,12H,5,11H2,1-2H3

InChI Key

WDYNRYDJKCYMJT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)C(C1=CSC=C1Br)O

Origin of Product

United States

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